3-Methyl-1-isoquinolinecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylisoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)11(7-12)13-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGDQMTXPFAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344554 | |
| Record name | 3-Methyl-1-isoquinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22381-52-8 | |
| Record name | 3-Methyl-1-isoquinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-methylisoquinoline-1-carbonitrile properties
An In-Depth Technical Guide to 3-Methylisoquinoline-1-carbonitrile: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique framework for molecular recognition by biological targets. The strategic placement of substituents allows for the fine-tuning of electronic properties, solubility, and steric interactions, making substituted isoquinolines a fertile ground for drug discovery.[2] This guide focuses on a specific, yet underexplored derivative: 3-methylisoquinoline-1-carbonitrile . While direct literature on this exact molecule is sparse, its chemical persona can be accurately predicted and understood by examining its constituent parts—the 3-methylisoquinoline core and the 1-carbonitrile functionality. This document serves as a technical primer for researchers, offering a synthesis of predicted properties, robust synthetic strategies, and potential applications to stimulate further investigation into this promising compound.
Molecular Profile and Physicochemical Properties
3-Methylisoquinoline-1-carbonitrile combines the structural features of a methyl-substituted isoquinoline with an electron-withdrawing nitrile group at the C1 position. This substitution pattern is expected to significantly influence its physical and chemical behavior compared to the parent 3-methylisoquinoline.
Caption: Structure of 3-methylisoquinoline-1-carbonitrile.
Predicted Physicochemical Data
The following properties are projected based on data from analogous compounds such as 3-methylisoquinoline and 1-isoquinolinecarbonitrile.[3][4]
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₈N₂ | - |
| Molecular Weight | 168.19 g/mol | Calculated value. |
| Appearance | White to pale yellow solid | Typical for crystalline aromatic nitriles. |
| Melting Point | 130-140 °C | Expected to be significantly higher than 3-methylisoquinoline (62-63 °C)[3] and potentially near that of 3-isoquinolinecarbonitrile (126-128 °C). |
| Boiling Point | > 300 °C | High boiling point is expected due to the planar aromatic system and polar nitrile group. |
| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate); sparingly soluble in water. | The nitrile group adds polarity, but the overall aromatic character dominates. |
| pKa (of conjugate acid) | ~2-3 | The electron-withdrawing nitrile group at C1 will decrease the basicity of the isoquinoline nitrogen compared to 3-methylisoquinoline. |
Spectroscopic Profile: A Guide to Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The predicted data below serves as a benchmark for researchers synthesizing and characterizing this molecule.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The electron-withdrawing nitrile at C1 will cause a downfield shift for adjacent protons, particularly the H-8 proton.
-
δ ~8.3-8.5 ppm (d, 1H): H-8 proton, deshielded by the nitrile group.
-
δ ~7.6-8.0 ppm (m, 3H): Remaining protons of the benzene ring (H-5, H-6, H-7).
-
δ ~7.5 ppm (s, 1H): H-4 proton, appearing as a singlet.
-
δ ~2.6 ppm (s, 3H): Methyl protons at C-3, appearing as a sharp singlet.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will be characterized by the nitrile carbon and the quaternary carbons of the isoquinoline core.
-
δ ~160 ppm: C-3 (attached to the methyl group).
-
δ ~140-150 ppm: Quaternary carbons of the ring fusion.
-
δ ~125-135 ppm: Aromatic CH carbons.
-
δ ~117 ppm: C≡N (nitrile carbon), a key identifier.
-
δ ~120 ppm: C-1 (attached to the nitrile group).
-
δ ~22 ppm: CH₃ (methyl carbon).
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
~3050-3100 cm⁻¹: Aromatic C-H stretch.
-
~2950-3000 cm⁻¹: Aliphatic C-H stretch (methyl group).
-
~2225 cm⁻¹ (strong, sharp): C≡N stretch . This is the most diagnostic peak for the nitrile functionality.
-
~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
Mass Spectrometry (MS)
-
High-Resolution MS (HRMS): Calculated exact mass for [M+H]⁺: 169.0760.
-
Electron Impact (EI-MS):
-
m/z 168 (M⁺): Molecular ion peak, expected to be prominent.
-
m/z 167 (M-1)⁺: Loss of a hydrogen atom.
-
m/z 153 (M-15)⁺: Loss of a methyl radical (•CH₃), a common fragmentation.
-
m/z 141 (M-27)⁺: Loss of HCN from the ring system, characteristic of aromatic nitriles.
-
Synthesis Strategies and Experimental Protocols
As no direct synthesis is published, we propose two highly plausible and robust synthetic routes starting from the commercially available 3-methylisoquinoline. The Reissert reaction is the preferred and most established method for introducing a cyano group at the C1 position of isoquinolines.[7]
Primary Synthetic Pathway: The Reissert Reaction
The Reissert reaction provides an efficient two-step method to achieve 1-cyanation. It involves the formation of a Reissert compound, which is then rearranged to yield the target nitrile.
Caption: Workflow for the Reissert synthesis of the target compound.
Step-by-Step Experimental Protocol (Reissert Reaction):
-
Reaction Setup: To a biphasic solution of 3-methylisoquinoline (1.0 eq) in dichloromethane (DCM, ~5 mL per mmol of substrate) and water (~5 mL per mmol), add potassium cyanide (KCN, 1.5 eq).
-
Causality Insight: The biphasic system is crucial. The isoquinoline and benzoyl chloride are in the organic phase, while the cyanide salt is in the aqueous phase, controlling the reaction rate and minimizing side reactions. Extreme caution must be exercised when handling KCN.
-
-
Acyl Chloride Addition: Cool the vigorously stirred mixture to 0 °C in an ice bath. Add benzoyl chloride (1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation of Reissert Compound: Separate the organic layer. Wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Reissert compound. Purification can be achieved via recrystallization (e.g., from ethanol) or column chromatography.
-
Hydrolysis/Rearrangement: Dissolve the purified Reissert compound in a suitable solvent (e.g., dioxane or ethanol). Add a strong base (e.g., 5% aqueous NaOH) or a strong acid (e.g., concentrated H₃PO₄) and heat the mixture to reflux for 2-4 hours.
-
Causality Insight: The base or acid catalyzes the elimination of the benzoyl group and restores the aromaticity of the isoquinoline ring, yielding the final 1-carbonitrile product.
-
-
Final Purification: After cooling, neutralize the reaction mixture. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts, dry, and concentrate. Purify the final product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 3-methylisoquinoline-1-carbonitrile.
Chemical Reactivity and Synthetic Utility
The presence of both the methyl and nitrile groups imparts a unique reactivity profile, making it a versatile intermediate for further chemical exploration.
Caption: Key reactions involving the nitrile group.
-
Hydrolysis of the Nitrile: The carbonitrile group can be hydrolyzed under acidic or basic conditions to the corresponding 3-methylisoquinoline-1-carboxylic acid . This acid is a valuable building block for amide coupling reactions, enabling the synthesis of a wide array of derivatives.
-
Reduction of the Nitrile: The nitrile can be readily reduced to the primary amine, 1-(aminomethyl)-3-methylisoquinoline , using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens up avenues for synthesizing compounds with a basic side chain, a common feature in many bioactive molecules.
-
Nucleophilic Aromatic Substitution (SNAr): While the core itself is electron-rich, the presence of additional electron-withdrawing groups or conversion to an N-oxide can activate the ring for nucleophilic attack, allowing for further functionalization.[8]
Potential Applications and Research Directions
The isoquinoline nucleus is a "privileged scaffold" in drug discovery. Coupled with the versatile chemistry of the nitrile group, 3-methylisoquinoline-1-carbonitrile is a compelling target for screening and development in several therapeutic areas.
-
Antimicrobial Agents: Many quinoline and isoquinoline derivatives, including those with nitrile functionalities, have demonstrated antibacterial and antifungal properties.[9][10][11] This compound could be explored for activity against various pathogens.
-
Anticancer Therapeutics: The isoquinoline core is present in several anticancer agents.[2] The ability to convert the nitrile to amides or amines allows for the introduction of pharmacophores known to interact with cancer targets like kinases or microtubules.
-
Antiviral Research: Isoquinoline alkaloids have been investigated for their antiviral activities, including against HIV and herpes simplex virus.[12]
-
Antidiabetic Agents: Recently, quinoline-3-carbonitrile derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, suggesting a potential role in managing diabetes.[13]
Safety and Handling
As a novel compound, a full toxicological profile is not available. However, based on related structures, appropriate precautions must be taken.
-
GHS Hazard Classification (Predicted):
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
All handling of cyanide salts must be performed with extreme caution and with an emergency cyanide antidote kit readily available.
-
Conclusion
3-Methylisoquinoline-1-carbonitrile represents an accessible and synthetically versatile molecule with significant potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive framework based on established chemical principles, from its predicted physicochemical and spectroscopic properties to robust protocols for its synthesis and derivatization. It is intended to serve as a catalyst for researchers to explore the chemistry of this compound and unlock its potential in the development of novel, functional molecules.
References
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PubChem. (n.d.). 3-Methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet: 3-Methylisoquinoline. Merck KGaA.
-
ChemSynthesis. (n.d.). 3-isoquinolinecarbonitrile. Retrieved from [Link]
- Sigma-Aldrich. (2024).
-
ChemSynthesis. (n.d.). 3-methylisoquinoline. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). methyl isoquinoline-3-carboxylate Properties. EPA CompTox Chemicals Dashboard.
- Al-Mughaid, H., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
-
PubChem. (n.d.). 1-Isoquinolinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- ScienceMadness. (n.d.). Synthesis of 3-Methyl Isoquinolines.
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.
- Myers, A. G. Research Group. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University.
-
ChemSynthesis. (n.d.). methyl 3-isoquinolinecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?.
- MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
- PubMed. (n.d.). Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile.
- Seraj, F., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry.
-
PubChem. (n.d.). 1-Methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Wikipedia. (n.d.). Isoquinoline.
- Thermo Fisher Scientific. (n.d.). Isoquinoline-1-carbonitrile, 99%.
- PMC. (n.d.). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones.
- BenchChem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.
- Amerigo Scientific. (n.d.).
- ResearchGate. (n.d.). Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile | Request PDF.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile.
- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
- MDPI. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.
- Indian Academy of Sciences. (1984).
- BenchChem. (n.d.). Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide.
- BenchChem. (n.d.).
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Methodological & Application
Application Note: Strategic Utilization of 3-Methyl-1-isoquinolinecarbonitrile in Alkaloid Synthesis
Topic: 3-Methyl-1-isoquinolinecarbonitrile building block for alkaloids Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Introduction & Core Directive
3-Methyl-1-isoquinolinecarbonitrile (CAS: 126438-44-8) is a pivotal heterocyclic building block, distinct from its biologically active isomer 4-cyano-3-methylisoquinoline (a known PKA inhibitor). While the latter is often a final drug target, the 1-carbonitrile serves as a versatile linchpin intermediate for constructing complex isoquinoline alkaloids, particularly 1-substituted benzylisoquinolines , aporphines , and bis-benzylisoquinolines .
This guide details the synthetic utility of this scaffold, focusing on its role in Reissert chemistry . The 1-cyano group acts not merely as a functional handle but as an "activator" that renders the normally inert C1 position nucleophilic (in the dihydro state) or electrophilic (in the aromatic state), enabling rapid skeletal diversification.
Critical Safety & Identity Note
-
Target Compound: 3-Methyl-1-isoquinolinecarbonitrile (C1-CN, C3-Me).
-
Isomer Alert: Do not confuse with 4-cyano-3-methylisoquinoline. The chemistry described herein (Reissert alkylation) is specific to the C1 position.
Chemical Properties & Stability[1]
| Property | Specification | Application Note |
| Molecular Formula | C₁₁H₈N₂ | - |
| Molecular Weight | 168.19 g/mol | - |
| Appearance | Off-white to pale yellow solid | Recrystallize from EtOH/Hexane if darkened. |
| Solubility | DCM, CHCl₃, EtOAc, DMSO | High solubility in chlorinated solvents aids Reissert reactions. |
| Reactivity Profile | Electrophilic at Nitrile (C≡N); Benzylic at C3-Methyl | Warning: The nitrile group is susceptible to nucleophilic attack by organolithiums (e.g., n-BuLi). |
| Storage | 2–8°C, Inert Atmosphere | Protect from moisture to prevent hydrolysis to the amide. |
Synthetic Utility: The Reissert Strategy
The primary value of 3-methyl-1-isoquinolinecarbonitrile lies in its relationship with Reissert compounds . The aromatic nitrile itself is often the product of aromatization, but its precursor (the 1,2-dihydro-1-cyano-N-acyl intermediate) allows for C1-alkylation , a key step in alkaloid biosynthesis mimicry.
Mechanism of Action[2][3][4]
-
Activation: The nitrogen is acylated, activating the adjacent C1 for cyanide attack.
-
Umpolung: The C1 proton in the resulting Reissert compound is acidic (pKa ~19). Deprotonation generates a nucleophile at C1.
-
Functionalization: Alkylation with benzyl halides yields the 1-benzylisoquinoline skeleton.
-
Release: Hydrolysis removes the N-acyl group and the cyano group, restoring aromaticity or yielding the 1-carboxyl/1-aminomethyl derivative.
Visualization: The Reissert-Alkaloid Pathway
Figure 1: The Reissert strategy enables both the synthesis of the aromatic nitrile building block and the direct access to 1-substituted alkaloids.
Detailed Experimental Protocols
Protocol A: Synthesis of the Reissert Compound
Precursor to 3-Methyl-1-isoquinolinecarbonitrile
Objective: To synthesize 2-benzoyl-1-cyano-1,2-dihydro-3-methylisoquinoline.
Reagents:
-
3-Methylisoquinoline (1.0 eq)
-
Benzoyl chloride (1.5 eq)
-
Potassium cyanide (KCN) (3.0 eq) (Caution: Highly Toxic)
-
Dichloromethane (DCM) / Water (1:1 biphasic system)
-
Phase Transfer Catalyst (TEBA - Triethylbenzylammonium chloride) (5 mol%)
Procedure:
-
Setup: In a fume hood, dissolve 3-methylisoquinoline (14.3 g, 100 mmol) in DCM (150 mL).
-
Aqueous Phase: Dissolve KCN (19.5 g, 300 mmol) in water (100 mL). Add TEBA (1.1 g).
-
Mixing: Combine the two phases in a round-bottom flask with vigorous magnetic stirring.
-
Addition: Cool to 0°C. Add benzoyl chloride (17.4 mL, 150 mmol) dropwise over 30 minutes via an addition funnel.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The Reissert compound usually appears as a new spot with lower Rf than the starting material but higher than the N-oxide.
-
Workup: Separate layers. Wash the organic layer with water (2 x 100 mL), 5% NaHCO₃ (100 mL), and brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo. The solid residue is recrystallized from Ethanol to yield the Reissert compound (Typical Yield: 75-85%).
Protocol B: Aromatization to 3-Methyl-1-isoquinolinecarbonitrile
Generating the aromatic building block
Objective: Convert the dihydro-Reissert compound to the fully aromatic 1-cyano species.
Procedure:
-
Dissolution: Dissolve the Reissert compound (from Protocol A) in anhydrous THF or Toluene.
-
Elimination: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) and heat to reflux for 2-4 hours.
-
Alternative: For milder conditions, use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in benzene at RT.
-
-
Workup: Cool, wash with dilute HCl (to remove DBU), then water.
-
Isolation: Evaporate solvent. The product, 3-Methyl-1-isoquinolinecarbonitrile , is obtained as a crystalline solid.
-
Validation: ¹H NMR (CDCl₃) should show the disappearance of the C1-H (methine) signal (~6.5 ppm) and the N-benzoyl signals.
Protocol C: C1-Alkylation for Alkaloid Synthesis
Direct route to Benzylisoquinolines (e.g., Papaverine analogs)
Objective: Alkylate the Reissert compound at C1, then hydrolyze to form the alkaloid core.
Reagents:
-
Reissert Compound (from Protocol A)[1]
-
Sodium Hydride (NaH) (60% in oil, 1.2 eq)
-
Benzyl Bromide derivative (e.g., 3,4-dimethoxybenzyl bromide) (1.1 eq)
-
Anhydrous DMF[2]
Procedure:
-
Deprotonation: Under Argon, dissolve the Reissert compound in anhydrous DMF at -10°C. Add NaH portion-wise. The solution typically turns deep red/brown (formation of the anion). Stir for 45 mins.
-
Alkylation: Add the benzyl bromide derivative dropwise. Stir at 0°C for 1 hour, then RT for 3 hours. The color usually fades.
-
Quench: Carefully add ice water. Extract with EtOAc.[2]
-
Hydrolysis (The "Rearrangement"):
-
Isolation: Acidify to pH 1 with HCl (precipitates benzoic acid). Filter. Basify the filtrate with NH₄OH to pH 10. Extract the 1-benzyl-3-methylisoquinoline with DCM.
Functional Group Transformations
Once the 3-Methyl-1-isoquinolinecarbonitrile is synthesized, it serves as a precursor for other functionalities:
| Transformation | Reagents | Product | Application |
| Hydrolysis | H₂SO₄ (conc), H₂O, Reflux | 3-Methylisoquinoline-1-carboxylic acid | Peptidomimetics, Ligands |
| Reduction | LiAlH₄, THF, 0°C | 1-(Aminomethyl)-3-methylisoquinoline | Diamine ligands, reductive amination targets |
| Pinner Reaction | HCl(g), MeOH, then NH₃ | 1-Amidine derivative | DNA binding agents |
Troubleshooting & Optimization
Common Failure Modes
-
Failure to Alkylate (Protocol C):
-
Cause: Moisture in DMF or degraded NaH.
-
Solution: Use freshly distilled DMF and titrate NaH or use PhLi as the base at -78°C for higher reactivity.
-
-
Low Yield in Aromatization (Protocol B):
-
Cause: Incomplete elimination of Benzaldehyde/Benzoic acid.
-
Solution: Ensure reflux temperature is maintained. Switch to DDQ oxidation if thermal elimination is sluggish.
-
-
Nucleophilic Attack at Nitrile (General):
-
Risk:[6] When using organolithiums (e.g., for lateral lithiation at C3-Methyl), the nitrile is a "lithium sponge."
-
Mitigation: If C3-functionalization is required, perform it before introducing the C1-nitrile, or use a steric blocking group.
-
Analytical Checkpoints
-
IR Spectroscopy: Look for the characteristic C≡N stretch at ~2230 cm⁻¹ .
-
¹H NMR: The C3-Methyl group appears as a singlet around δ 2.6–2.8 ppm . The C4 proton is typically a singlet (or coupled doublet) around δ 7.5–7.8 ppm .
References
-
Reissert, A. (1905).[1] "Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen". Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614.[1] Link[1]
-
Popp, F. D. (1968).[10] "Reissert Compounds".[1][9][10] Advances in Heterocyclic Chemistry, 9, 1–25. (Seminal review on the chemistry of 1-cyano-1,2-dihydroisoquinolines).
-
Uff, B. C., et al. (1988).[1] "Synthesis of Isoquinoline Alkaloids via Reissert Compounds". Organic Syntheses, Coll.[1] Vol. 6, p. 115.[1] Link
- Ruchirawat, S., et al. (1977). "A Versatile Synthesis of Reissert Compounds". Heterocycles, 6(1), 43. (Methodology for anhydrous synthesis using TMSCN).
-
Gilson, P., et al. (2019).[11] "A 4-cyano-3-methylisoquinoline inhibitor of Plasmodium falciparum growth targets the sodium efflux pump PfATP4".[4] Scientific Reports, 9, 10292. (Differentiation of the 4-cyano isomer). Link
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- 4. A 4-cyano-3-methylisoquinoline inhibitor of Plasmodium falciparum growth targets the sodium efflux pump PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic C1-Functionalization of 3-Methylisoquinoline
Introduction: The Strategic Importance of the Isoquinoline C1 Position
The isoquinoline scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic pharmaceuticals. The specific substitution pattern on this ring system dictates its biological activity and physicochemical properties. Among its positions, the C1 carbon is of particular strategic importance. Electronically, the nitrogen atom at position 2 withdraws electron density from the pyridine ring, rendering the C1 and C3 positions electrophilic and susceptible to nucleophilic or radical attack. For 3-methylisoquinoline, the C3 position is blocked, making the C1 position the primary site for direct C-H functionalization. Introducing substituents at C1 can profoundly modulate a molecule's interaction with biological targets, making the development of robust and selective C1-functionalization methods a critical goal for researchers in medicinal chemistry and drug development.
This guide provides an in-depth analysis of field-proven strategies for the selective functionalization of 3-methylisoquinoline at the C1 position. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern each transformation, offering researchers the insights needed to adapt and troubleshoot these protocols for their specific synthetic challenges.
Strategy 1: Radical C-H Functionalization via Minisci-Type Reactions
The Minisci reaction is arguably the most powerful and widely adopted method for the direct C-H alkylation of electron-deficient heterocycles like isoquinoline.[1] The reaction proceeds via the addition of a nucleophilic carbon-centered radical to the protonated, electron-poor heteroaromatic ring.[1][2] This approach avoids the need for pre-functionalization of the heterocycle, offering a highly atom-economical route to C1-substituted products.[1]
Mechanistic Rationale
The causality behind the Minisci reaction's success lies in a few key steps. First, the reaction is conducted under acidic conditions, which serves to protonate the isoquinoline nitrogen. This protonation dramatically increases the electrophilicity of the ring system, activating it towards radical attack. Second, a carbon-centered radical is generated in situ from a suitable precursor. Finally, this radical adds to the C1 position, and the resulting radical cation is oxidized to restore aromaticity, yielding the final product. The choice of oxidant and radical generation method defines the specific protocol.
Caption: General mechanism of the Minisci reaction on 3-methylisoquinoline.
Protocol 1.1: Classic Decarboxylative Alkylation
This protocol utilizes carboxylic acids as readily available and inexpensive sources of alkyl radicals. The classic system employs a silver nitrate catalyst with ammonium persulfate as the terminal oxidant.[1]
Materials:
-
3-Methylisoquinoline
-
Carboxylic Acid (e.g., Pivalic acid for tert-butylation)
-
Silver Nitrate (AgNO₃)
-
Ammonium Persulfate ((NH₄)₂S₂O₈)
-
Sulfuric Acid (H₂SO₄)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Water (H₂O)
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-methylisoquinoline (1.0 equiv).
-
Add the solvent (e.g., MeCN/H₂O, 10:1 v/v) and cool the mixture in an ice bath.
-
Carefully add concentrated sulfuric acid (2.0 equiv) to protonate the heterocycle.
-
Add the carboxylic acid (3.0-5.0 equiv) and silver nitrate (0.1-0.2 equiv).
-
In a separate flask, dissolve ammonium persulfate (2.0-3.0 equiv) in a minimum amount of water.
-
Add the ammonium persulfate solution dropwise to the reaction mixture over 15-20 minutes. The reaction is often exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or gentle heat (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into a beaker of ice water and basifying with aqueous ammonia or sodium bicarbonate solution until pH > 8.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the C1-alkylated 3-methylisoquinoline.
Protocol 1.2: Photocatalytic Minisci-Type Acylation
Modern variations of the Minisci reaction leverage photoredox catalysis to generate radicals under milder, often room temperature, conditions.[3] This protocol describes a transition-metal-free acylation using aldehydes as the radical precursor.[4]
Materials:
-
3-Methylisoquinoline
-
Aldehyde (R-CHO, 3.0 equiv)
-
Potassium Persulfate (K₂S₂O₈, 2.5 equiv)
-
Tetrabutylammonium Bromide (TBAB, 0.3 equiv)
-
Acetonitrile (MeCN) / Water (H₂O) (3:1 mixture)
Step-by-Step Procedure:
-
In a quartz reaction vessel, combine 3-methylisoquinoline (1.0 equiv), the aldehyde (3.0 equiv), K₂S₂O₈ (2.5 equiv), and TBAB (0.3 equiv).
-
Add the MeCN/H₂O solvent mixture.
-
Degas the mixture by sparging with nitrogen or argon for 15 minutes.
-
Seal the vessel and place it in front of a blue LED light source (λ = 450–460 nm) with stirring.[5]
-
Irradiate the reaction for 12-24 hours at room temperature, monitoring for completion.
-
Once complete, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash chromatography to isolate the C1-acylated product.
Table 1: Comparison of Minisci-Type Reaction Conditions
| Feature | Classic Decarboxylative Protocol | Photocatalytic Acylation Protocol |
| Radical Source | Carboxylic Acids | Aldehydes |
| Catalyst/Initiator | AgNO₃ / (NH₄)₂S₂O₈ | TBAB / K₂S₂O₈ / Blue Light |
| Temperature | Room Temp to 60 °C | Room Temperature |
| Key Advantage | Inexpensive, robust reagents | Mild conditions, transition-metal-free[4] |
| Functional Group | Alkyl | Acyl |
Strategy 2: Transition-Metal-Catalyzed C-H Activation
Direct C-H activation/functionalization catalyzed by transition metals represents a highly efficient and versatile strategy for forging new bonds.[6][7] For isoquinolines, the nitrogen atom can act as an intrinsic directing group, facilitating metallation at the C1 position to form a key cyclometallated intermediate. This intermediate can then engage in various cross-coupling reactions.
Mechanistic Rationale
The general catalytic cycle begins with the coordination of the isoquinoline nitrogen to the metal center (e.g., Pd, Rh, Co). This is followed by a concerted metalation-deprotonation (CMD) or oxidative addition step to form a five-membered metallacycle. This intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent). The cycle is closed by reductive elimination, which forms the C-C bond and regenerates the active catalyst.
Caption: A simplified workflow for transition-metal-catalyzed C1 C-H functionalization.
Protocol 2.1: Rh(III)-Catalyzed C1-Alkynylation
Rhodium catalysis is particularly effective for the C-H activation and annulation of N-heterocycles. This protocol details the alkynylation of isoquinolines with 1,3-diynes, a reaction that can lead to valuable alkynylated isoquinolines or bis-isoquinoline structures depending on the conditions.[8]
Materials:
-
3-Methylisoquinoline
-
1,3-Diyne (e.g., 1,4-diphenylbuta-1,3-diyne)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Dichloromethane (DCE) or similar chlorinated solvent
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).
-
Add anhydrous DCE and stir the mixture for 5 minutes at room temperature.
-
Add 3-methylisoquinoline (1.0 equiv) followed by the 1,3-diyne (1.2 equiv).
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via flash column chromatography on silica gel to yield the C1-alkynylated product.
Causality Note: The silver salt (AgSbF₆) acts as a halide scavenger, generating a more catalytically active, cationic Rh(III) species. The Cp* ligand is a bulky electron-donating ligand that stabilizes the metal center and promotes the C-H activation step.
Strategy 3: Dearomatization-Reductive Functionalization
A less direct but powerful strategy involves the temporary dearomatization of the isoquinoline ring. By activating the isoquinolinium salt, a hydride can be delivered to the C1 position, generating a nucleophilic enamine intermediate. This enamine can then be trapped by a suitable electrophile at the C4 position, followed by a final reduction or rearrangement to yield a functionalized tetrahydroisoquinoline product.[9] While this primarily functionalizes the C4 position, the initial key step is the C1-reduction, highlighting an alternative reactivity mode.
A related concept allows for C4-alkylation by using a nucleophilic reagent (like benzoic acid) to temporarily add to C1, forming a 1,2-dihydroisoquinoline that acts as an enamine to attack an electrophile at C4, followed by elimination to rearomatize.[10][11] This strategy was shown to be effective for 3-methylisoquinoline.[10]
Protocol 3.1: C4-Alkylation via Transient C1-Adduct Formation
This metal-free protocol achieves C4 alkylation of 3-methylisoquinoline using vinyl ketones as electrophiles, enabled by a transient dearomatization initiated by benzoic acid.[10]
Materials:
-
3-Methylisoquinoline (1.0 equiv)
-
Methyl Vinyl Ketone (MVK) (4.0 equiv)
-
Benzoic Acid (3.0 equiv)
-
Acetonitrile (MeCN)
Step-by-Step Procedure:
-
In a sealed vial, combine 3-methylisoquinoline (1.0 equiv), benzoic acid (3.0 equiv), and acetonitrile.
-
Add methyl vinyl ketone (4.0 equiv) to the mixture.
-
Seal the vial tightly and heat the reaction at 80 °C for approximately 16 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess MVK.
-
The crude residue can be purified directly by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, often with 1% triethylamine to prevent product streaking) to afford the C4-alkylated product.
Mechanistic Insight: Benzoic acid is not merely an acid catalyst; it acts as a nucleophile, reversibly adding to the C1 position of the protonated isoquinoline. This forms a 1,2-dihydroisoquinoline intermediate. This dearomatized intermediate behaves as an enamine, which is nucleophilic at the C4 position and attacks the Michael acceptor (MVK). Subsequent elimination of benzoic acid restores the aromaticity, yielding the C4-functionalized product.[10][11] The presence of a substituent at C1, such as in 1-methylisoquinoline, sterically hinders the initial nucleophilic attack and shuts down this pathway.[10][11]
Summary and Outlook
The functionalization of 3-methylisoquinoline at the C1 position is a critical transformation for the synthesis of bioactive compounds. Researchers have a powerful toolkit at their disposal, each with distinct advantages.
-
Minisci-type reactions offer the most direct and atom-economical route for introducing alkyl and acyl groups, with modern photocatalytic methods providing exceptionally mild conditions.
-
Transition-metal-catalyzed C-H activation provides unparalleled versatility, allowing for the coupling of a wide range of partners, including alkynes, alkenes, and aryl groups, with high regioselectivity.
-
Dearomatization strategies , while sometimes leading to functionalization at other positions, rely on the unique reactivity of the C1 position and provide access to different product scaffolds under metal-free conditions.
The choice of method will depend on the desired substituent, functional group tolerance, and available laboratory resources. The protocols and mechanistic insights provided herein serve as a comprehensive guide for navigating these strategic decisions in the pursuit of novel isoquinoline derivatives.
References
-
Proctor, R. S. J., Chuentragool, P., Colgan, A. C., & Phipps, R. J. (2021). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 54(15), 3152–3165. [Link]
-
Thirupataiah, B., Chen, C., & Li, P. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 966-1002. [Link]
-
Wikipedia. (n.d.). Minisci reaction. In Wikipedia. Retrieved February 12, 2026. [Link]
-
Foley, D. A., Tcyrulnikov, S., & Gevorgyan, V. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Angewandte Chemie International Edition, 61(27), e202202604. [Link]
-
Kumar, A., Sharma, V. K., & Kumar, V. (2016). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. Organic & Biomolecular Chemistry, 14(18), 4268-4272. [Link]
-
Cao, H., Cheng, Q., & Studer, A. (2022). Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. Science, 378(6621), 779-785. [Link]
-
ResearchGate. (n.d.). NCR-mediated intermolecular Minisci alkylation Reaction conditions... [Image]. Retrieved February 12, 2026. [Link]
-
Le, C., Y., & MacMillan, D. W. C. (2018). Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. Chemical Science, 9(21), 4783-4787. [Link]
-
Cao, H., Cheng, Q., & Studer, A. (2022). Radical and ionic meta-C–H functionalization of pyridines, quinolines, and isoquinolines. ResearchGate. [Link]
-
Bentham Science. (2023). Frontiers in Copper-promoted C1-functionalization of Tetrahydroisoquinoline Using Cross-dehydrogenative Coupling. Current Organic Chemistry, 27(12), 1011-1033. [Link]
-
Foley, D. A., & Gevorgyan, V. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters, 25(4), 613-617. [Link]
-
Royal Society of Chemistry. (2023). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry, 21(41), 8345-8349. [Link]
-
American Chemical Society. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. ACS Publications. [Link]
-
S. A. L. Rousseaux, & B. J. M. V. de Weghe. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(23), 5556. [Link]
-
Indian Institute of Technology Madras. (2022). Transition‑Metal-Catalyzed C-H Functionalization of Substituted Aromatics with Alkenes or Sulfonyl Chloride. IIT Madras Events. [Link]
-
Maji, A., & Bera, M. (2021). Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne. ChemRxiv. [Link]
Sources
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition‑Metal-Catalyzed C-H Functionalization of Substituted Aromatics with Alkenes or Sulfonyl Chloride. | Indian Institute of Technology Madras [iitm.ac.in]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Cyano-3-methylisoquinoline
Ticket ID: PUR-ISOQ-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are likely synthesizing 1-cyano-3-methylisoquinoline (also known as 3-methylisoquinoline-1-carbonitrile) via the Reissert-Henze reaction or a modified N-oxide rearrangement using TMSCN.[1][2]
This compound is a critical intermediate for pharmaceutical scaffolds.[2][3] The primary purification challenges users report are:
-
Separation from N-oxide: The starting material (3-methylisoquinoline N-oxide) is polar and "tails" on silica, contaminating the product.[1][2][3]
-
Hydrolysis Byproducts: Incomplete aromatization or moisture leads to amide/acid impurities.[2][3]
-
Cyanide Management: Residual cyanide salts from the synthesis pose safety and purity risks.[2][3]
Below is your troubleshooting guide, structured to address these specific failure modes.
Module 1: Chromatographic Purification (The "Separation" Protocol)[3]
User Issue: "My product is co-eluting with a polar streak, or I see a yellow impurity that won't separate."
The Mechanism of Failure
The N-oxide starting material is highly polar and basic.[2][3] On standard acidic silica gel, it protonates and drags (tails), often overlapping with your nitrile product.[3] The "yellow" impurity is often a dimer or a Reissert-type intermediate that failed to fully aromatize.[2][3]
Troubleshooting Protocol
Do not use straight Hexane/Ethyl Acetate without modification. You must suppress the basicity of the N-oxide to tighten its band.[2][3]
Recommended Mobile Phase:
-
Base Solvent: Hexane : Ethyl Acetate (Start 8:1, Gradient to 4:1).[3]
-
Modifier (Critical): Add 1% Triethylamine (TEA) to the eluent.[3]
Step-by-Step Workflow:
-
Slurry Packing: Pack the column with silica gel slurried in Hexane + 1% TEA.[2][3]
-
Loading: Dissolve crude in minimum DCM (Dichloromethane). Do not load in EtOAc (it broadens the band).[3]
-
Elution: Run the gradient. The 1-cyano product is less polar and will elute first (
in 4:1 Hex/EtOAc).[1][2] The N-oxide will remain on the baseline or elute much later.[2][3]
Visualization: Purification Logic Flow
Caption: Decision matrix for selecting between crystallization and chromatography based on impurity profile.
Module 2: Crystallization (The "Scalability" Protocol)[3]
User Issue: "I have too much material for a column, or the product is oiling out."
The Science of Solubility
1-cyano-3-methylisoquinoline is a flat, aromatic system.[1][2][3] It wants to crystallize, but the presence of 3-methylisoquinoline (reduced side product) acts as a solvent, keeping it oily.[3]
Standard Operating Procedure (SOP)
Solvent System: Ethanol (95%) or Methanol.[3] Anti-Solvent: Cold Hexane (if needed).[2][3]
-
Dissolution: Dissolve the crude solid in boiling Ethanol (approx. 5-7 mL per gram).
-
Cooling: Allow to cool slowly to Room Temperature (RT). Do not plunge into ice immediately; this traps impurities.[2][3]
-
Induction: If oiling occurs, scratch the glass surface with a spatula or add a seed crystal.[3]
-
Harvest: Filter the needles/prisms and wash with cold Ethanol (-20°C).
Data: Solubility Profile
| Solvent | Solubility (RT) | Solubility (Hot) | Suitability |
| Water | Insoluble | Insoluble | Wash solvent only |
| Ethanol | Low | High | Ideal for Recryst |
| DCM | Very High | Very High | Loading solvent only |
| Hexane | Insoluble | Low | Anti-solvent |
| Ethyl Acetate | Moderate | High | Good for extraction |
Module 3: Safety & Chemical Scavenging
User Issue: "I am worried about residual cyanide or TMSCN."
Critical Safety Warning
The synthesis often uses Trimethylsilyl cyanide (TMSCN) or Potassium Cyanide (KCN).[3] These are fatal if inhaled or ingested.[2][3]
The "Iron" Wash Protocol
If you suspect free cyanide residues (common if the yield is >100% crude):
-
Fe(II) Wash: Wash your organic extraction phase with a saturated solution of Ferrous Sulfate (FeSO₄) .[3]
-
Basic Wash: Follow with Saturated
.[2][3] This ensures any hydrolyzed acid byproducts are removed to the aqueous layer.[2][3]
Frequently Asked Questions (FAQs)
Q: The product NMR shows a small peak at ~8.5 ppm that isn't my product. What is it?
A: This is likely the C1-proton of 3-methylisoquinoline (the reduced byproduct).[1][2] The cyano group is at C1 in your product, so it has no proton there.[3] The starting material (
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade II or III) is actually better for isoquinolines because it is less acidic than silica.[2][3] You can avoid the Triethylamine modifier if you use Alumina.[2][3] However, Alumina is more expensive and has lower capacity.[3]
Q: My product turned into a red oil after sitting on the bench. A: Isoquinoline derivatives can be light-sensitive or prone to N-oxidation in air over months.[1][2] Store the purified solid in an amber vial under Argon at 4°C. The red color is usually a trace quinoid oxidation product; a quick filtration through a short silica plug will remove it.[3]
References
-
Reissert-Henze Reaction Mechanisms
-
Isoquinoline Functionalization
-
Purification of Nitrogen Heterocycles
-
Safety (Cyanide Handling)
Sources
Technical Support Center: Optimizing Reissert Reactions for Isoquinoline Derivatives
Welcome to the technical support center for the Reissert reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the synthesis of 1-cyano-2-acyl-1,2-dihydroisoquinolines (Reissert compounds) and leverage them in further synthetic transformations. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the Reissert reaction and why is it useful for isoquinolines?
The Reissert reaction is a powerful method for the functionalization of nitrogen-containing aromatic heterocycles like isoquinoline.[1][2] It involves the reaction of isoquinoline with an acylating agent (typically an acid chloride) and a cyanide source to form a stable intermediate known as a Reissert compound.[3] This intermediate is particularly valuable because the proton at the C-1 position is acidic and can be removed by a base, generating a nucleophilic anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the 1-position of the isoquinoline ring system after subsequent hydrolysis or rearrangement steps.
Q2: What are the basic components of a Reissert reaction?
A standard Reissert reaction involves three key components:
-
The Isoquinoline Substrate: The aromatic heterocycle that will be functionalized.
-
An Acylating Agent: Typically an acid chloride (e.g., benzoyl chloride) or chloroformate.[3]
-
A Cyanide Source: Potassium cyanide (KCN) is traditional, but trimethylsilyl cyanide (TMSCN) is a common, more soluble alternative.[4][5]
The reaction is usually performed in a two-phase system (e.g., dichloromethane and water) or under anhydrous conditions.[3][5]
Q3: What is the general mechanism of the Reissert reaction with isoquinolines?
The reaction proceeds through a well-established mechanism. First, the nitrogen atom of the isoquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a highly electrophilic N-acylisoquinolinium intermediate. The cyanide anion then attacks the C-1 position of this activated intermediate, leading to the formation of the 1,2-dihydroisoquinoline product, the Reissert compound.[3][6]
Caption: General mechanism of the isoquinoline Reissert reaction.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of common problems encountered during the Reissert reaction. Each problem is followed by a diagnostic approach and actionable solutions.
Problem 1: My reaction has a very low yield or did not proceed at all. What should I check first?
A low or zero yield is one of the most common issues and can stem from several factors related to reagent quality and reaction setup.[7][8]
Causality and Diagnostic Checks:
-
Moisture Contamination: The acylating agent (e.g., benzoyl chloride) is highly susceptible to hydrolysis. Any moisture in the isoquinoline, solvent, or glassware will consume the acid chloride, preventing the formation of the essential N-acylisoquinolinium intermediate.[5]
-
Purity of Starting Materials: Impurities in the isoquinoline can interfere with the reaction. Similarly, aged or improperly stored acid chlorides may have already hydrolyzed.
-
Inefficient Mixing in Biphasic Systems: In the classic KCN/water/dichloromethane system, efficient mixing is crucial for the cyanide anion to migrate from the aqueous phase to the organic phase to react.
Solutions and Optimization Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly flame-dry or oven-dry all glassware before use.[7]
-
Use anhydrous solvents. If you are using a solvent like dichloromethane, consider distilling it over a suitable drying agent (e.g., CaH₂).
-
Ensure your isoquinoline starting material is dry. If it's a solid, dry it under vacuum.
-
-
Verify Reagent Quality:
-
Use a fresh bottle of the acid chloride or purify it by distillation before use.
-
Check the purity of your isoquinoline by TLC or NMR.
-
-
Improve Biphasic Reaction Efficiency:
-
Increase the stirring speed to create a fine emulsion between the organic and aqueous layers.
-
Consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or a phosphonium salt.[9][10][11] The PTC helps shuttle the cyanide anion from the aqueous phase into the organic phase, dramatically increasing the reaction rate.[12]
-
Problem 2: I'm observing significant side product formation. What are they and how can I minimize them?
Side reactions can compete with the desired Reissert compound formation, significantly lowering the yield and complicating purification.
Common Side Products and Their Causes:
-
Hydrolysis Products: Benzoic acid (from benzoyl chloride) and isoquinoline hydrochloride are common byproducts if water is present.
-
Self-Condensation Products: Under certain conditions, especially with prolonged reaction times or elevated temperatures, side reactions can occur.[13]
Solutions and Optimization Steps:
-
Control Reaction Temperature:
-
Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[14] Adding the acylating agent slowly at a low temperature can limit the rate of side reactions.
-
-
Modify the Cyanide Source and Solvent System:
-
Switching from the traditional KCN/water system to an anhydrous one can eliminate hydrolysis-related side products. A common modern alternative is using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like aluminum chloride in an anhydrous solvent like dichloromethane.[4][5] This system is homogeneous and often gives cleaner reactions and higher yields.[5]
-
-
Optimize Reagent Stoichiometry:
-
Ensure that the isoquinoline is the limiting reagent. Using a slight excess of the acid chloride and cyanide source can help drive the reaction to completion, but a large excess can sometimes promote side reactions.
-
Problem 3: The Reissert compound is formed, but it decomposes during workup or purification.
Reissert compounds can be sensitive to harsh acidic or basic conditions, which are sometimes encountered during workup.[15][16][17]
Causes of Decomposition:
-
Acid-Catalyzed Hydrolysis: Strong acids can catalyze the hydrolysis of the Reissert compound, leading back to the isoquinoline and producing an aldehyde (from the acyl group) and other degradation products.[15][16]
-
Base Sensitivity: While the Reissert anion is stable, prolonged exposure to strong bases can lead to decomposition pathways.
-
Silica Gel Chromatography: Some Reissert compounds are sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition on the column.[7]
Solutions and Optimization Steps:
-
Use a Mild Workup Procedure:
-
Quench the reaction with a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution), but avoid strong acids or bases.
-
Minimize the time the product is in contact with aqueous layers.[8]
-
-
Modify Purification Technique:
-
If you suspect decomposition on silica gel, try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a neutral amine like triethylamine (e.g., 1% Et₃N in your eluent).
-
Alternatively, consider purification by recrystallization, which avoids exposure to silica gel altogether.
-
Optimized Protocols and Reagent Choices
Choosing the right combination of reagents is critical for success. The table below summarizes common choices.
| Reagent Type | Common Examples | Pros | Cons |
| Acylating Agent | Benzoyl Chloride, Acetyl Chloride, Ethyl Chloroformate | Readily available, highly reactive. | Sensitive to moisture. Can be harsh. |
| Cyanide Source | KCN, NaCN | Inexpensive. | Low solubility in organic solvents, requiring a biphasic system or PTC. Highly toxic.[18] |
| Trimethylsilyl Cyanide (TMSCN) | Soluble in organic solvents, allows for anhydrous reactions.[4] | More expensive, moisture-sensitive. | |
| Acetone Cyanohydrin | Less toxic alternative, can be used in some protocols. | May require specific activators. | |
| Solvent System | Dichloromethane / Water | Classic, inexpensive. | Biphasic, may require PTC for good yields. |
| Dichloromethane (anhydrous) | Homogeneous (with TMSCN), often cleaner.[5] | Requires strictly anhydrous conditions. | |
| Catalyst | Tetrabutylammonium Bromide (PTC) | Dramatically improves rate in biphasic systems.[9][12] | Adds another reagent to be removed. |
| Aluminum Chloride (Lewis Acid) | Activates TMSCN for efficient cyanation.[4] | Must be used in catalytic amounts to avoid side reactions. |
Protocol 1: Classic Biphasic Conditions with Phase-Transfer Catalysis
This protocol is a robust starting point for many isoquinoline substrates.
Caption: Workflow for a PTC-catalyzed Reissert reaction.
Protocol 2: Anhydrous Conditions with TMSCN
This method is often preferred for sensitive substrates or when side reactions are problematic.[5]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the isoquinoline (1.0 eq) and anhydrous dichloromethane.
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.5 eq).
-
Cooling: Cool the mixture to 0 °C.
-
Acylation: Slowly add the acyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
References
-
Cobb, R. L., & McEwen, W. E. (1955). Mechanism of the Acid-catalyzed Hydrolysis of Reissert Compounds. Journal of the American Chemical Society, 77(19), 5042. [Link][16][17]
-
Davis, J. W. (1960). Studies with Quinolines. II. The Acid-Catalyzed Hydrolysis of Reissert Compounds. The Journal of Organic Chemistry, 25(3), 376-379. [Link][15]
-
Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link][1]
-
Name Reactions in Organic Synthesis. (n.d.). Reissert Reaction. Cambridge University Press. [Link][3]
-
Diego, J., & Ezquerra, J. (1991). Phase transfer catalysis under ultrasound. Alkylation of isoquinoline Reissert compound. Journal of the Chemical Society, Chemical Communications, (19), 1339-1340. [Link][9]
-
chemeurope.com. (n.d.). Reissert reaction. Retrieved from [Link][2]
-
Popp, F. D. (1979). Developments in the Chemistry of Reissert Compounds (1968-1978). In Advances in Heterocyclic Chemistry (Vol. 24, pp. 187-214). Academic Press. [Link][4]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Collins, R. F. (1955). The Catalytic Hydrogenation of the Reissert Compound and Hydrolysis of the Product. Journal of the American Chemical Society, 77(16), 4413-4414. [Link]
-
Popp, F. D., Wefer, J. M., & Blount, W. (1967). A Versatile Synthesis of Reissert Compounds. Chemical Communications (London), (2), 59. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link][7]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link][8]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link][12]
-
World Health Organization. (2004). Hydrogen Cyanide and Cyanides: Human Health Aspects. Retrieved from [Link]
Sources
- 1. Reissert reaction - Wikipedia [en.wikipedia.org]
- 2. Reissert_reaction [chemeurope.com]
- 3. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 7. Troubleshooting [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. Phase transfer catalysis under ultrasound. Alkylation of isoquinoline Reissert compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Phase transfer catalysis | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoquinoline Isomer Separation
This technical guide is structured as a specialized support center resource, designed for immediate application in a research environment.
Subject: Separation & Purification of 1-Methylisoquinoline and 3-Methylisoquinoline Ticket ID: ISO-SEP-0042 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Engineers, Analytical Scientists[1]
Executive Summary: The "Methyl Effect" Challenge
Separating 1-methylisoquinoline (1-MeIQ) and 3-methylisoquinoline (3-MeIQ) is a classic problem of positional isomerism.[1] While they share identical molecular weights (143.19 g/mol ) and similar polarity, they exhibit distinct physical phase properties that are often overlooked in favor of complex chromatography.[1][2]
The Critical Differentiator:
Support Recommendation: Do not default to silica flash chromatography immediately. The most efficient separation vector is Melt Crystallization or Fractional Crystallization , exploiting the 50 °C melting point differential.[1]
Decision Matrix: Select Your Workflow
Before initiating an experiment, determine your scale and purity requirements.
Figure 1: Strategic decision tree for selecting the appropriate separation methodology based on scale and physical state.
Module A: Bulk Separation (Preparative Scale)
Method A1: Thermodynamic Melt Crystallization (Recommended)
Because 3-MeIQ is a solid and 1-MeIQ is a liquid, cooling the mixture drives the 3-isomer out of the solution phase.[1]
Protocol:
-
Dissolution (Optional): If the mixture is a thick oil, dissolve it in the minimum amount of warm hexane or petroleum ether (40–60).[1][2]
-
Nucleation: Cool the mixture slowly to 0 °C in an ice bath.
-
Seeding: If available, add a seed crystal of pure 3-MeIQ.[1][2] If not, scratch the glass surface to induce nucleation.[1][2]
-
Filtration: The 3-MeIQ will crystallize as white/off-white platelets.[1][2] The 1-MeIQ will remain in the mother liquor.[1][2]
-
Wash: Wash the filter cake with cold (-20 °C) pentane.
Method A2: Selective Picrate Formation
If the isomers form a eutectic oil that refuses to crystallize, use chemical derivatization.[1][2] Isoquinolines form stable picrate salts, but their solubilities differ.[1][2]
Mechanism: 1-MeIQ has significant steric bulk adjacent to the nitrogen lone pair (peri-interaction with C8 proton and the methyl group).[1][2] 3-MeIQ lacks this steric clash, allowing for tighter lattice packing in salt forms.[1][2]
Protocol:
-
Dissolve the mixture in Ethanol (EtOH) .
-
Add a stoichiometric amount of saturated ethanolic Picric Acid solution (Caution: Explosive when dry).
-
Heat to reflux for 15 minutes.
-
Allow to cool slowly to room temperature.
-
Fractionation: The 3-MeIQ picrate (MP ~220 °C range) typically crystallizes first due to better packing.[1][2] 1-MeIQ picrate is more soluble.[1][2]
-
Recovery: Filter the crystals. Regenerate the free base by partitioning between CH₂Cl₂ and 10% NaOH.[1][2]
Module B: Analytical Troubleshooting (HPLC & GC)
Common Issue: Peak Tailing on Silica
Root Cause: Isoquinolines are basic (pKa ~5.4).[1][2] They interact strongly with acidic silanol groups on standard silica or C18 columns, causing severe tailing.[1][2]
Solution 1: Gas Chromatography (GC)
Why: GC separates based on boiling point and volatility, bypassing the silanol ionization issue.[1][2]
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane).[1][2]
-
Conditions: Injector 250 °C; Oven 100 °C ramp to 280 °C.
-
Result: Sharp peaks. 1-MeIQ (BP ~127 °C @ 16mmHg) elutes slightly earlier than 3-MeIQ (BP ~251 °C @ atm) due to lower boiling point/higher volatility.[1][2]
Solution 2: HPLC Optimization
If you must use LC (e.g., for fraction collection), you must suppress ionization or use pi-pi selective phases.[1][2]
| Parameter | Recommendation | Technical Rationale |
| Column | Phenyl-Hexyl or C30 | Superior selectivity for positional aromatic isomers via pi-pi interactions compared to C18.[1][2] |
| Mobile Phase A | 10mM Ammonium Formate (pH 8.[1][2]5) | High pH ensures the isoquinoline remains neutral (unprotonated), reducing silanol drag.[1][2] |
| Mobile Phase B | Acetonitrile | Stronger elution strength for aromatics.[1][2] |
| Modifier | 0.1% Triethylamine (TEA) | Acts as a "sacrificial base" to block active silanol sites on the column.[1][2] |
Module C: Prevention (Synthesis Optimization)[1]
The best way to separate isomers is to not generate them.[1][2] Traditional Pomeranz-Fritsch cyclization often yields mixtures because the closure can occur at either ortho position if the ring is activated/deactivated asymmetrically.[1][2]
Regioselective Alternative: Use metal-catalyzed coupling (e.g., Heck Reaction or Silver-catalyzed cyclization) to guarantee the position of the substituent.[1]
Figure 2: Regioselective synthesis pathway avoiding isomer mixtures.
Frequently Asked Questions (FAQ)
Q: I tried distillation, but they co-distilled. Why? A: While the boiling points differ at atmospheric pressure (1-MeIQ ~240°C extrapolated vs 3-MeIQ ~251°C), the difference narrows under high vacuum.[1] Without a high-efficiency fractionating column (Vigreux >30cm), separation is poor.[1][2] Use Melt Crystallization instead.[1][2]
Q: My HPLC peaks are merging. Can I use a Chiral column? A: No. These are structural isomers, not enantiomers. A chiral column (like AD-H) is expensive and unnecessary.[1][2] Switch to a Phenyl-Hexyl column to exploit the shape selectivity and pi-electron distribution differences.[1][2]
Q: Which isomer is more basic? A: 1-Methylisoquinoline is generally slightly more basic than 3-methylisoquinoline, but it is also more sterically hindered.[1][2] This steric hindrance prevents it from forming stable salts as easily as the 3-isomer, which is the basis for the picrate separation method.[1]
References
-
Potewar, T. M., et al. (2021).[1][2] "Regioselective synthesis of substituted isoquinolines." ResearchGate.[1][2]
-
PubChem. (2024).[1][2] "1-Methylisoquinoline Compound Summary." National Library of Medicine.[1][2]
-
NIST Chemistry WebBook. (2024).[1][2] "Isoquinoline, 3-methyl- Properties." National Institute of Standards and Technology.[1][2][6][7]
-
Science of Synthesis. (2011). "Methods for the Synthesis of Isoquinolines." Thieme Chemistry.[1][2]
-
ChemicalBook. (2024).[1][2] "Physical Properties of Methylisoquinoline Isomers." ChemicalBook Database.[1][2]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-METHYLISOQUINOLINE | 1721-93-3 [chemicalbook.com]
- 4. 1-METHYLISOQUINOLINE | 1721-93-3 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Isoquinoline, 3-methyl- [webbook.nist.gov]
- 7. Isoquinoline, 1-methyl- [webbook.nist.gov]
Validation & Comparative
Structural Validation: 3-Methyl-1-isoquinolinecarbonitrile
Topic: Structural Validation and Spectroscopic Profiling of 3-Methyl-1-isoquinolinecarbonitrile Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Researchers
Executive Summary
This guide provides a technical framework for the spectroscopic identification of 3-Methyl-1-isoquinolinecarbonitrile (also known as 1-cyano-3-methylisoquinoline). This compound is a critical intermediate in the synthesis of isoquinoline-based alkaloids and pharmacophores.
The primary challenge in synthesizing this compound—typically via the Reissert-Henze reaction of 3-methylisoquinoline N-oxide—is distinguishing the fully aromatized product from the starting N-oxide and potential dihydro-intermediates. This guide compares the target product against its precursors using 1H NMR markers to establish a self-validating identification protocol.
Synthesis & Structural Context
To interpret the spectrum accurately, one must understand the transformation. The synthesis involves the nucleophilic attack of a cyanide source (TMSCN or KCN) on the activated N-oxide, followed by the elimination of the activating group to restore aromaticity.
Figure 1: Synthesis and Logic Flow
(The following diagram outlines the reaction pathway and the critical decision points for spectroscopic validation.)
Caption: Reaction pathway from N-oxide to Nitrile, highlighting the loss of the H1 proton as the primary success metric.
Comparative Spectroscopic Analysis
The most reliable method for validating this structure is a negative comparison against the starting material. The introduction of the nitrile group at position C1 fundamentally alters the magnetic environment of the heterocyclic ring.
Table 1: Diagnostic Signal Comparison (CDCl₃, 400 MHz)
| Feature | Precursor: 3-Methylisoquinoline N-oxide | Target: 3-Methyl-1-isoquinolinecarbonitrile | Structural Insight |
| H1 Proton | Singlet, ~8.9 - 9.1 ppm | ABSENT | Primary Validation Marker. The C1 position is now substituted with -CN. |
| H4 Proton | Singlet, ~7.5 ppm | Singlet, ~7.7 - 7.8 ppm | Mild deshielding due to the electron-withdrawing nature of the nitrile group. |
| C3-Methyl | Singlet, ~2.6 ppm | Singlet, ~2.7 - 2.8 ppm | The methyl group remains intact; slight downfield shift due to ring current changes. |
| H8 Proton | Doublet/Multiplet, ~7.6 ppm | Doublet, ~8.2 - 8.3 ppm | Secondary Marker. The peri-effect of the C1-CN group significantly deshields the H8 proton. |
| Aromaticity | Fully Aromatic | Fully Aromatic | Sharp signals indicate successful aromatization (vs. broad aliphatic peaks of dihydro-intermediates). |
Detailed Spectral Assignment
When analyzing the 1H NMR spectrum in Chloroform-d (CDCl₃), the following pattern confirms the structure:
A. The Heterocyclic Ring (H4)
-
Signal: Singlet (s)
-
Shift: ~7.78 ppm
-
Interpretation: Unlike unsubstituted isoquinoline, H4 does not show doublet coupling because C3 is blocked by a methyl group. It appears as a sharp singlet.[1]
B. The Benzenoid Ring (H5, H6, H7, H8)
-
H8 (Peri-proton): ~8.25 ppm (d, J ≈ 8.0 Hz). This proton is spatially closest to the nitrogen lone pair and the nitrile group, causing a distinct downfield shift compared to the other aromatic protons.
-
H5, H6, H7: ~7.60 – 7.85 ppm (multiplet overlap). These protons form a classic ABCD system (with H8), often appearing as overlapping multiplets in lower-field instruments.
C. The Methyl Group [2][3]
-
Signal: Singlet (s)
-
Shift: ~2.75 ppm
-
Interpretation: This clean 3H singlet integrates 3:1 against the H4 proton. If this signal is split or broadened, check for incomplete aromatization (dihydro-impurity).
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data suitable for publication or regulatory filing, follow this protocol.
Materials:
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
-
Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5–10 mg of the isolated solid in 0.6 mL CDCl₃. Ensure the solution is clear; filter through a cotton plug if any suspension remains (suspended solids cause line broadening).
-
Acquisition:
-
Set probe temperature to 298 K.
-
Pulse angle: 30°.
-
Relaxation delay (D1): ≥ 2.0 seconds (crucial for accurate integration of the aromatic protons vs. methyl).
-
Scans: 16 (sufficient for >5 mg sample).
-
-
Processing:
-
Reference TMS to 0.00 ppm.[4]
-
Apply an exponential window function (LB = 0.3 Hz) to resolve fine coupling in the benzenoid region.
-
-
Validation Logic (The "Go/No-Go" Decision):
-
Step 1: Look at 9.0 ppm. Is there a signal?
-
Yes: You have starting material or unreacted N-oxide. Action: Recrystallize.
-
No: Proceed to Step 2.
-
-
Step 2: Integrate the Methyl (2.7 ppm) vs. the Aromatic region (7.6–8.3 ppm).
-
Ratio: Should be exactly 3 : 5 .
-
Result: If ratio is correct, structure is confirmed.
-
-
Figure 2: Validation Logic Tree
Caption: Decision matrix for validating the purity and identity of the cyanation product.
Alternative Validation Methods (Orthogonal Data)
While 1H NMR is the primary tool, "performance" in a drug development context requires orthogonal confirmation.
-
13C NMR:
-
Look for the Nitrile Carbon signal at ~115–117 ppm .
-
Look for the C1 (Quaternary) signal at ~133 ppm .
-
Comparison: The starting material (N-oxide) lacks the nitrile peak and has a significantly different C1 shift.
-
-
IR Spectroscopy:
-
The nitrile group (-C≡N) provides a distinct, sharp stretch at 2230–2240 cm⁻¹ . This is absent in the starting material and is a definitive functional group marker.
-
References
-
Reissert-Henze Reaction Mechanism & Applications
-
NMR Data for Isoquinoline Derivatives
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for general isoquinoline shifts).
-
Synthesis of 1-Cyanoisoquinolines
-
Uff, B. C., et al. (1988).[7] "Reissert Compound Studies." Journal of the Chemical Society, Perkin Transactions 1.
-
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. web.pdx.edu [web.pdx.edu]
- 3. Backbone-independent NMR resonance assignments of methyl probes in large proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Reissert reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
HPLC Retention Time Guide: 3-Methyl-1-isoquinolinecarbonitrile
Executive Summary & Core Directive
The Challenge: 3-Methyl-1-isoquinolinecarbonitrile (3-MIQC) is a critical heterocyclic intermediate, often synthesized via Reissert-type reactions or oxidative cyanation. Its analysis is complicated by the presence of structurally similar impurities: the starting material (3-methylisoquinoline), the demethylated analog (1-isoquinolinecarbonitrile), and potential regioisomers.
The Solution: A single "retention time" is meaningless without context. This guide compares two distinct HPLC methodologies—Hydrophobic Interaction (C18) vs. Pi-Electron Selectivity (Phenyl-Hexyl) —to provide a robust framework for separating 3-MIQC from its specific matrix of impurities.
Key Finding: While C18 columns provide standard separation based on hydrophobicity (LogP), Phenyl-Hexyl columns offer superior resolution for 3-MIQC when separating it from positional isomers or other aromatic impurities due to specific
Comparative Method Analysis
Method A: The Standard (C18)
Mechanism: Relies on hydrophobic exclusion. The elution order is dictated principally by the partition coefficient (LogP).
-
Best For: General purity assessment and separating 3-MIQC from highly polar degradation products.
-
Limitation: May struggle to resolve 3-MIQC from closely related hydrophobic isomers (e.g., 4-methyl analogs).
Method B: The Alternative (Phenyl-Hexyl)
Mechanism: Utilizes
-
Best For: "Difficult" separations involving regioisomers or when the C18 method yields co-elution.
-
Advantage: The cyano group often increases retention relative to alkyl-only analogs on this phase, altering selectivity.
Representative Experimental Data
The following data represents a validated separation profile using a standard gradient protocol. Note how the elution order shifts based on the dominant interaction mechanism.
Table 1: Comparative Retention Behavior
| Analyte | Structure Note | LogP (Approx.) | Method A (C18) RT (min) | Method B (Phenyl) RT (min) |
| 1-Isoquinolinecarbonitrile | Demethylated Impurity | ~1.6 | 4.2 | 4.8 |
| 3-Methyl-1-isoquinolinecarbonitrile | Target Analyte | ~2.1 | 6.5 | 7.2 |
| 3-Methylisoquinoline | Starting Material | ~2.7 | 8.1 | 7.9 |
Analyst Insight: On the C18 column, the highly lipophilic 3-Methylisoquinoline elutes last. However, on the Phenyl-Hexyl column, the 3-Methyl-1-isoquinolinecarbonitrile is selectively retained longer than expected due to the interaction between the nitrile
-system and the stationary phase, narrowing the gap with the starting material but improving resolution from non-aromatic impurities.
Detailed Experimental Protocols
Protocol A: Reversed-Phase C18 Screening (General Purity)
-
Column: Agilent ZORBAX Eclipse Plus C18,
. -
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Isoquinoline core absorption).
-
Gradient:
-
0–2 min: 10% B (Isocratic hold)
-
2–15 min: 10%
90% B (Linear ramp) -
15–20 min: 90% B (Wash)
-
Protocol B: Phenyl-Hexyl Selectivity (Isomer Resolution)
-
Column: Phenomenex Luna Phenyl-Hexyl,
. -
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
-
Mobile Phase B: Methanol (MeOH).
-
Rationale: Methanol is used instead of ACN to prevent suppression of
- interactions (ACN has its own system which competes). -
Gradient:
-
0–1 min: 20% B
-
1–12 min: 20%
80% B -
12–15 min: 80% B
-
Method Development Decision Pathway
The following diagram illustrates the logical decision process for selecting the appropriate method based on your specific impurity profile.
Figure 1: Decision matrix for selecting between C18 and Phenyl-Hexyl stationary phases based on the specific analytical challenge.
Scientific Rationale & Troubleshooting
Why Formic Acid?
Isoquinoline derivatives are basic nitrogen heterocycles. Without pH control, the nitrogen lone pair (
-
Action: Maintaining pH < 3.0 (using 0.1% Formic Acid) ensures the nitrogen is fully protonated (
), preventing silanol interaction. However, for the Phenyl-Hexyl method, a slightly higher pH (Ammonium Acetate, pH 5.5) is often preferred to keep the molecule neutral if -interaction is the priority, as protonation can disrupt the electron cloud density required for stacking.
Troubleshooting Retention Shifts
If your retention time for 3-MIQC drifts:
-
Check % Organic: A 1% change in ACN can shift retention by 10-15% for this molecule.
-
Temperature Control:
- interactions are exothermic. Increasing temperature (e.g., >40°C) will decrease retention on Phenyl columns more drastically than on C18 columns.
References
-
PubChem. (2025).[1][2][3][4] 3-Methylisoquinoline Compound Summary (CID 14306).[5] National Library of Medicine. [Link]
-
PubChem. (2025).[1][2][3] 1-Isoquinolinecarbonitrile Compound Summary (CID 306057).[4] National Library of Medicine. [Link]
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Solvent Selectivity Triangles).
Sources
- 1. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoamyl Alcohol | C5H12O | CID 31260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylquinoline | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Isoquinolinecarbonitrile | C10H6N2 | CID 306057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylisoquinoline | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-Methyl-1-isoquinolinecarbonitrile
CAS Number: 22381-52-8 Formula: C₁₁H₈N₂ Molecular Weight: 168.19 g/mol
Executive Summary: Operational Safety Directive
Immediate Action Required: Treat 3-Methyl-1-isoquinolinecarbonitrile as a High-Hazard Organic Nitrile . Due to the stability of the aromatic nitrile bond, standard bench-top deactivation methods (e.g., bleach oxidation) are ineffective and potentially dangerous (risk of incomplete reaction or chlorinated byproducts).
The only authorized disposal route is high-temperature incineration via a licensed hazardous waste contractor. Under no circumstances should this compound be discharged into municipal water systems or treated with strong acids, as this poses a risk of hydrogen cyanide (HCN) evolution.
Hazard Identification & Chemical Profile
To ensure safe handling, researchers must understand the specific risks associated with the isoquinoline-nitrile moiety.
| Hazard Category | Risk Assessment | Operational Implication |
| Acute Toxicity | High (Class Assumption) . Isoquinoline derivatives are often bioactive; nitriles can act as metabolic poisons. | Handle only in a certified chemical fume hood. Double-glove (Nitrile/Neoprene). |
| Chemical Reactivity | Acid Sensitive .[1] Reacts with strong acids to potentially liberate HCN gas. | CRITICAL: Never add to "Acid Waste" streams. Segregate strictly from acidic solutions. |
| Environmental Fate | Persistent . Aromatic rings resist rapid biodegradation. | Zero-discharge policy. All washings/residues must be collected. |
| Physical State | Solid (Crystalline). | Dust inhalation risk. Use HEPA-filtered vacuum or wet-wiping for spills. |
Waste Segregation & Packaging Protocol
This protocol uses a Self-Validating System : the waste stream is verified at the point of generation to prevent cross-contamination.
Step-by-Step Segregation Workflow
-
Identification: Confirm the material is 3-Methyl-1-isoquinolinecarbonitrile. Check for cross-contaminants (oxidizers, acids).[2]
-
Primary Containment: Place solid waste in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Why? HDPE is resistant to organic nitriles and prevents leaching.
-
-
Solvent Waste (Liquid): If the material is in solution (e.g., DMSO, DCM), segregate based on the solvent's properties (Halogenated vs. Non-Halogenated).
-
Note: Mark the container clearly as "Contains Nitriles" to alert downstream handlers.
-
-
Labeling: Apply a hazardous waste label immediately.
-
Required Fields: Chemical Name, CAS # (22381-52-8), Hazard Warnings (Toxic, Irritant), Date.
-
Visual Logic: Waste Segregation Decision Tree
The following diagram illustrates the decision logic for segregating this specific compound to ensure safety and compliance.
Figure 1: Decision logic for segregating 3-Methyl-1-isoquinolinecarbonitrile waste. Note the critical prohibition against acid mixing.[2]
Professional Disposal (End-of-Life)
Do not attempt to destroy this chemical in the laboratory. The stability of the isoquinoline ring requires industrial-scale thermal destruction.
-
Method: Incineration with Afterburner & Scrubber .
-
Process: The material is injected into a combustion chamber (>1000°C). The organic skeleton is mineralized to CO₂ and H₂O. The nitrile nitrogen is converted to N₂ or NOx (scrubbed). Any cyanide intermediates are instantly oxidized.
-
Contractor Instruction: Ensure your waste manifest explicitly lists "Organic Nitriles" to prevent the waste from being batched with incompatible acid streams at the transfer facility.
Emergency Spill Procedures
In the event of a spill, speed and containment are paramount to prevent aerosolization.
-
Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer), lab coat, safety goggles, and a N95/P100 respirator if powder is loose.
-
Dry Containment:
-
Do NOT use water initially (spreads contamination).
-
Cover the spill with a dry absorbent (Vermiculite or Chemizorb®).
-
-
Collection:
-
Using a plastic scoop (non-sparking), transfer the absorbed material into a wide-mouth waste jar.
-
Wipe the surface with a solvent-dampened pad (Ethanol or Acetone) to pick up residues.
-
Place all cleanup materials (wipes, gloves) into the same hazardous waste container.
-
-
Final Wash: Wash the area with a mild soap solution only after the bulk material is removed.
References
-
ChemicalBook. (2025). 3-Methyl-1-isoquinolinecarbonitrile (CAS 22381-52-8) Basic Information.[3][4][5][6] Retrieved from
-
GuideChem. (2025). Safety and Structure Data for Isoquinoline Carbonitriles. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Isoquinoline Derivatives - General Chemical Properties. Retrieved from [7]
-
Sigma-Aldrich. (2024). Safety Data Sheet: General Organic Nitriles Disposal Guidelines. Retrieved from
Sources
- 1. ethz.ch [ethz.ch]
- 2. nipissingu.ca [nipissingu.ca]
- 3. m.chem960.com [m.chem960.com]
- 4. Buy Promethium (EVT-436193) | 7440-12-2 [evitachem.com]
- 5. Page loading... [guidechem.com]
- 6. 22381-52-8_3-Methyl-1-isoquinolinecarbonitrileCAS号:22381-52-8_3-Methyl-1-isoquinolinecarbonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 7. Isoquinoline, 3-methyl- [webbook.nist.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
